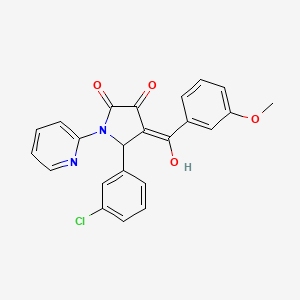
5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17ClN2O4 and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mesophase Behaviour and DFT Calculations New groups of liquid crystals, including derivatives related to the chemical structure , demonstrate significant variability in mesophase behavior, influenced by the length of the alkoxy chain, polarity, as well as dipole moment and charge distribution. The high terminal charge distribution in derivatives similar to the target compound results in distinct end-to-end interactions, affecting the phase transitions between nematic and smectic phases. These findings are supported by differential scanning calorimetry, polarized light microscopy, and DFT calculations, which provide insights into the stability ranges and mesophase types observed (Hagar, Ahmed, & Saad, 2020).
Heterocyclic Compound Significance The significance of heterocyclic compounds, including pyridine and its derivatives, is underscored in their aromatic characteristics and presence in various natural pigments, carbohydrates, and medically relevant molecules. This underscores the broad utility of such compounds in scientific research, spanning from natural product synthesis to pharmaceutical applications (Livingstone, 2008).
Synthesis and Structural Analysis Detailed synthesis and structural analysis of pyrazole derivatives, which share core structural motifs with the target compound, highlight the intricacies of regiospecific synthesis and the importance of structural determination in developing pharmaceutical agents. These studies emphasize the role of X-ray crystallography in elucidating compound structures, offering a foundation for further exploration of related compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Luminescent Properties The exploration of rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, including those similar to the chemical structure , reveals unique blue-green luminescent properties. Such studies are critical for the development of novel photoluminescent materials for potential applications in sensing, imaging, and light-emitting devices (Li et al., 2012).
Antimicrobial Activity Research on pyridine derivatives demonstrates variable and modest antimicrobial activity, highlighting the potential for such compounds in addressing bacterial and fungal infections. This opens avenues for the synthesis of novel antimicrobial agents based on the structural framework of the compound in focus (Patel, Agravat, & Shaikh, 2011).
特性
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-30-17-9-5-7-15(13-17)21(27)19-20(14-6-4-8-16(24)12-14)26(23(29)22(19)28)18-10-2-3-11-25-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVZRZWRDVTWNC-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
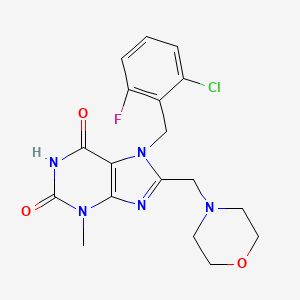
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2693578.png)
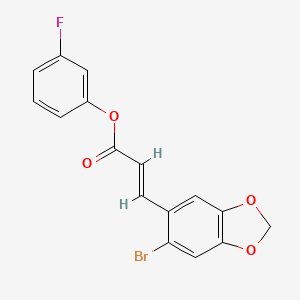
![methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2693582.png)

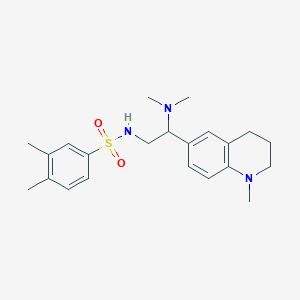
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)
![2-(Cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2693587.png)
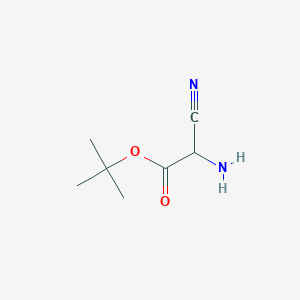
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2693591.png)
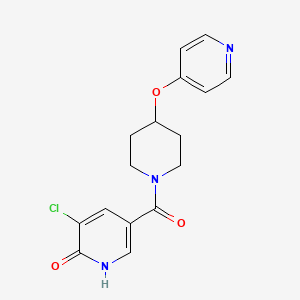
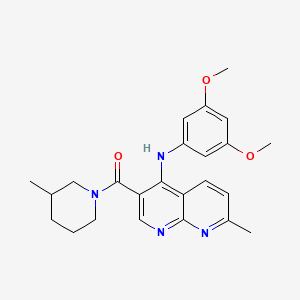
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2693598.png)
